11-(1,3-benzodioxol-5-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(1,3-benzodioxol-5-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzodioxole moiety, a phenyl group, and a hexahydro-dibenzo-diazepinone core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(1,3-benzodioxol-5-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, including the formation of the benzodioxole and dibenzo-diazepinone cores. One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the benzodioxole moiety . The reaction conditions often include the use of palladium catalysts, bases like cesium carbonate, and solvents such as toluene or dioxane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
11-(1,3-benzodioxol-5-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various types of chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted and the reaction conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
11-(1,3-benzodioxol-5-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 11-(1,3-benzodioxol-5-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 11-(6-bromo-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- (6R,12aS)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione
Uniqueness
What sets 11-(1,3-benzodioxol-5-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart from similar compounds is its unique combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the benzodioxole moiety, phenyl group, and hexahydro-dibenzo-diazepinone core allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C26H22N2O3 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H22N2O3/c29-22-13-18(16-6-2-1-3-7-16)12-21-25(22)26(28-20-9-5-4-8-19(20)27-21)17-10-11-23-24(14-17)31-15-30-23/h1-11,14,18,26-28H,12-13,15H2 |
InChI Key |
YSGTYGQEFBNJAA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 |
Origin of Product |
United States |
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